molecular formula C18H23N3O B15342595 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline CAS No. 3010-63-7

4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline

Cat. No.: B15342595
CAS No.: 3010-63-7
M. Wt: 297.4 g/mol
InChI Key: AYKNBEUSHQHYSX-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline typically involves the diazotization of 4-ethoxyaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pH control is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Depending on the conditions, oxidation can lead to the formation of nitro compounds or quinones.

    Reduction: Reduction typically yields the corresponding aniline derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline has several applications in scientific research:

    Chemistry: It is used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: The compound is used in staining techniques to highlight specific structures in biological samples.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, particularly in the field of cancer treatment.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in staining or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)azo]-N,N-diethylaniline
  • 4-[(4-ethoxyphenyl)azo]-N,N-dimethylaniline
  • 4-[(4-ethoxyphenyl)azo]-N,N-diethylbenzeneamine

Uniqueness

4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline is unique due to its specific ethoxy and diethylaniline substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the textile industry for dyeing fabrics with specific colorfastness and brightness requirements.

Properties

CAS No.

3010-63-7

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C18H23N3O/c1-4-21(5-2)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22-6-3/h7-14H,4-6H2,1-3H3

InChI Key

AYKNBEUSHQHYSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

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